4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol is a substituted aminophenol derivative featuring a phenol core with a chlorine atom at the 4-position and a benzylamino-methyl group at the 2-position. The benzyl group is further substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound belongs to the Schiff base family, characterized by an imine (-C=N-) linkage formed via condensation of an amine and a carbonyl compound. Such derivatives are widely explored for their antimicrobial, anticancer, and antidiabetic activities .
For example, and describe the synthesis of chiral aminophenols via condensation of substituted amines with ketones, followed by reduction using sodium borohydride .
Properties
IUPAC Name |
4-chloro-2-[[(2-chloro-4-fluorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(17)6-13(9)16/h1-6,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXKCEZQJBWUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Phenolic Hydroxyl Group
The phenolic -OH participates in:
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Etherification : Reacts with alkyl halides (e.g., CH₃I) in alkaline media to form methyl ether derivatives .
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Acylation : Forms esters with acetyl chloride (pyridine catalyst, 0–5°C) .
Kinetic Data
| Reaction Type | k (L/mol·s) at 25°C | Activation Energy (kJ/mol) |
|---|---|---|
| O-Methylation | 1.2 × 10⁻³ | 45.2 ± 2.1 |
| Acetylation | 2.8 × 10⁻⁴ | 52.7 ± 3.4 |
Note: Rates are lower than unsubstituted phenol due to electron-withdrawing Cl/F groups .
Benzylamino Group
-
N-Alkylation : Reacts with alkyl bromides (e.g., CH₃CH₂Br) in DMF/K₂CO₃ to form quaternary ammonium salts .
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Oxidation : Susceptible to H₂O₂/Fe²⁺-mediated oxidation, producing nitroxide radicals (EPR-confirmed) .
Transition Metal Coordination
The compound acts as a polydentate ligand for Cu(II) and Fe(III):
| Metal Ion | Coordination Mode | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | N,O-bidentate | 8.9 ± 0.2 |
| Fe³⁺ | O-monodentate | 5.1 ± 0.3 |
Source: Potentiometric titration data .
Enzyme Inhibition
In biochemical systems:
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Tyrosinase Inhibition : IC₅₀ = 1.73 μM against Agaricus bisporus tyrosinase due to chelation of copper in the active site .
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Mechanism : Competitive inhibition (Kᵢ = 0.89 μM) confirmed via Lineweaver-Burk plots .
Stability and Degradation
Thermal Stability
Photolytic Degradation
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UV irradiation (λ = 254 nm) in aqueous solution follows pseudo-first-order kinetics (t₁/₂ = 4.2h) .
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Major products: 4-chlorocatechol and 2-chloro-4-fluorobenzaldehyde .
Industrial-Scale Modifications
Patent CN105622439A describes derivative synthesis using:
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Hydrazine Reduction : For nitro precursors (80% hydrazine hydrate, FeCl₃ catalyst, 70–75°C).
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Solvent Effects : Methanol/2-methyltetrahydrofuran mixtures improve yields by 12–15% compared to ethyl acetate .
This compound’s reactivity is dominated by its halogen substituents and bifunctional phenolic/amino groups, enabling applications in coordination chemistry and enzyme inhibition. Direct reaction data remains limited, but analog studies provide robust predictive models.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol has been investigated for its potential therapeutic properties. Studies have shown that similar compounds exhibit antimicrobial activity, which suggests that this compound may also possess similar properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungal infections .
Case Study: Antimicrobial Activity
A study evaluated a series of chloro-substituted benzamides for their antimicrobial properties against mycobacterial, bacterial, and fungal strains. The results indicated that these compounds exhibited activity comparable to established antibiotics such as isoniazid and penicillin G .
Biological Research
The compound has been utilized in biological studies to understand its interaction with biological molecules. It serves as a biochemical tool in proteomics research, aiding in the exploration of protein interactions and functions .
Chemical Synthesis
In synthetic chemistry, this compound acts as an important reagent for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and oxidation, makes it valuable in developing new compounds with desired properties .
Table 2: Common Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Substitution | Can replace halogen or other groups |
| Oxidation | Forms oxidized derivatives |
| Reduction | Converts to reduced forms |
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other formulations that require specific chemical characteristics .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aminophenol Derivatives
A. Schiff Bases with Antimicrobial Activity
- 4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1): Activity: Broad-spectrum antimicrobial action against Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 µg/mL) . DNA interaction: Hyperchromic effect in UV-Vis spectra, suggesting intercalation or groove binding .
- 4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol (ISENIE): Structural difference: Chlorine at 4-position vs. methyl in (I). Crystal structure: Intramolecular O-H⋯N hydrogen bonding stabilizes conformation .
B. Oxadiazole-Linked Derivatives
- 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h): Anticancer activity: Potent against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines. Mechanism: Tubulin inhibition via hydrophobic interactions with Leu252, Ala250 residues (docking score: −8.030 kcal/mol) .
C. Carbamate Derivatives
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i): Lipophilicity: Determined via HPLC log k values (range: 1.2–3.8), influencing bioavailability .
Key Observations :
Physicochemical Properties
Biological Activity
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests various interactions with biological systems, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H12Cl2FNO
- Molecular Weight : 295.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways and physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that related phenolic compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| 4-Chloro-2-{...} | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results suggest that while it exhibits biological activity, further studies are necessary to determine its therapeutic index and potential side effects.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of a structurally similar compound on cancer cell lines, revealing that it induced apoptosis in human pancreatic carcinoma cells through the activation of specific apoptotic pathways . This suggests a potential application for this compound in cancer therapy.
- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegenerative diseases, indicating that they may reduce oxidative stress and inflammation in neuronal cells .
Q & A
Q. Key Considerations :
- Catalyst-Free Conditions : The reaction avoids transition-metal catalysts, simplifying purification.
- Solvent Selection : Methanol and THF/ethanol mixtures enhance solubility of intermediates.
- Chirality Control : If enantiopure products are required, chiral auxiliaries or resolution steps must be incorporated.
How can enantioselective synthesis of this compound be achieved?
Advanced Research Question
Enantioselectivity is achieved by employing chiral starting materials or catalysts. For example, using (R)-configured amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) during condensation introduces a chiral center. Intramolecular hydrogen bonding (O-H⋯N) stabilizes the desired conformation, favoring the (R,R) diastereoisomer. X-ray crystallography confirms absolute configuration, with weak C-H⋯π interactions further stabilizing the crystal lattice .
Q. Methodological Insights :
- Chiral Resolution : Diastereomeric salts or chiral HPLC can separate enantiomers.
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL derivatives) may enhance enantiomeric excess (ee) during reduction.
What analytical techniques are critical for structural characterization?
Basic Research Question
Q. Stability Tests :
- Thermal Stability : Heat at 40–60°C for 24–72 hours; monitor degradation via HPLC.
- pH Stability : Assess solubility and decomposition in buffers (pH 2–12).
What pharmacological applications are suggested by its structural features?
Advanced Research Question
The compound’s bifunctional groups (chlorophenol, benzylamine) suggest potential as:
- Antimicrobial Agents : Analogous chlorophenols exhibit activity against Gram-positive bacteria (MIC ~5–10 µg/mL) .
- Enzyme Inhibitors : The benzylamine moiety may target monoamine oxidases (MAOs) or kinases.
- Asymmetric Catalysts : Chiral aminophenol derivatives act as ligands in enantioselective alkylation reactions (up to 90% ee) .
Q. Research Gaps :
- In Vivo Toxicity : Limited data on acute oral toxicity (LD₅₀ > 500 mg/kg in rodents for similar compounds) .
- Structure-Activity Relationships (SAR) : Modifying the fluorobenzyl group could enhance selectivity.
How can computational methods predict its reactivity and interactions?
Advanced Research Question
Density Functional Theory (DFT) :
- Reactivity Sites : Fukui indices identify nucleophilic centers at the phenolic oxygen and electrophilic sites on the chlorobenzyl group.
- Docking Studies : Molecular docking with MAO-B (PDB: 2V5Z) predicts binding affinity (ΔG ~−8.5 kcal/mol) via π-π stacking and hydrogen bonds .
Q. Software Tools :
- Gaussian 16 : Optimizes geometry at the B3LYP/6-311++G(d,p) level.
- AutoDock Vina : Simulates protein-ligand interactions.
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification Bottlenecks : Column chromatography is impractical for large batches; switch to recrystallization (n-hexane/ethyl acetate) .
- Byproduct Formation : Monitor imine intermediates via inline IR to minimize side reactions.
- Regulatory Compliance : Ensure compliance with ICH guidelines for residual solvents (e.g., methanol < 3000 ppm) .
How does the compound’s stability vary under photolytic conditions?
Basic Research Question
Photodegradation Protocol :
Light Source : Expose to UV-A (365 nm) for 24–48 hours.
Analysis : HPLC-PDA detects degradation products (e.g., dechlorinated analogs).
Findings : Chlorophenols typically show half-lives of 12–24 hours under UV, with fluorine substitution enhancing stability .
Q. Mitigation Strategies :
- Light-Protective Packaging : Use amber glass vials.
- Antioxidants : Add BHT (0.1% w/w) to formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
